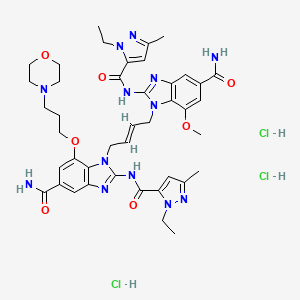

diABZI STING agonist-1 trihydrochloride

Description

Properties

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKESNWHACHILIV-BILRHTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54Cl3N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating potent anti-tumor and anti-viral responses. The discovery of diABZI STING agonist-1 trihydrochloride, a novel non-nucleotide small molecule, represents a significant advancement in the clinical development of STING-targeting therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of diABZI. It includes a compilation of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways and development workflow.

Introduction: The Dawn of a Non-Nucleotide STING Agonist

The development of diABZI stemmed from a paradigm shift away from traditional cyclic dinucleotide (CDN)-based STING agonists, which often suffer from poor bioavailability.[1][3][4] The discovery of diABZI, an amidobenzimidazole (ABZI) derivative, was the result of systematic high-throughput screening of approximately 2.4 million small molecules aimed at identifying novel ligands that could compete with the natural STING ligand, cGAMP.[2] This foundational work, published by Ramanjulu and colleagues in 2018, introduced a new chemical class of STING agonists with improved physicochemical properties suitable for systemic administration.[1][2]

diABZI is a potent agonist that takes advantage of the dimeric nature of the STING protein. It is composed of two ABZI molecules linked together, creating a single, optimized dimeric ligand.[1] This unique structure allows it to activate STING in a manner distinct from CDNs; structural studies have revealed that while CDNs require a "closed" conformation of the STING C-terminal domain "lid", diABZI activates STING while it maintains an "open" conformation.[1] This novel mechanism of action, coupled with its systemic activity, has positioned diABZI as a promising candidate for cancer immunotherapy and the treatment of viral infections, including SARS-CoV-2.[1][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Species | Cell Line/System | Value | Reference |

| EC50 (IFN-β Induction) | Human | PBMCs | 130 nM | [8][9][10][11] |

| EC50 (STING Activation) | Human | THP-1 IRF-Luc Reporter | 13 nM | [9] |

| EC50 (STING Activation) | Mouse | RAW264.7 IRF-Luc Reporter | ~13 nM | [9] |

| EC50 (STING Activation) | Mouse | - | 186 nM | [10][11] |

| Binding Affinity (Kd) | Human | Recombinant STING | ~70 nM | [12] |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Animal Model | Dosing | Value/Result | Reference |

| Half-life (t1/2) | BALB/c Mice | 3 mg/kg, intravenous | 1.4 hours | [10][11] |

| Systemic Exposure | BALB/c Mice | 3 mg/kg, intravenous | > EC50 for mouse STING (~200 ng/mL) | [10][11] |

| Tumor Growth Inhibition | CT-26 Colorectal Cancer (BALB/c Mice) | 1.5 mg/kg, intravenous (days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | [10] |

| Antiviral Activity | K18-hACE2 Transgenic Mice (SARS-CoV-2) | Intranasal | Reduced viral loads in lungs and nostrils | [13][14] |

Table 3: Cytokine Induction Profile

| Cytokine | Cell Type/In Vivo Model | Treatment Conditions | Fold Induction/Concentration | Reference |

| IFN-β | Human PBMCs | Dose-dependent diABZI | EC50 = 130 nM | [8] |

| IFN-β | 1G4 HA-T cells | diABZI stimulation (3h) | Significant increase | [5] |

| CXCL10 | 1G4 HA-T cells | diABZI stimulation (3h) | Significant increase | [5] |

| IL-6 | 1G4 HA-T cells | diABZI stimulation (3h and 20h) | Significant increase | [5] |

| IFN-γ | 1G4 HA-T cells co-cultured with tumor cells | diABZI treatment (20h) | Increased expression | [5] |

| IFN-β, IL-6, TNF, CXCL1 | Wild-type mice | 2.5 mg/kg, subcutaneous | Increased serum levels | [15] |

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of diABZI.

Cellular STING Activation Assay

Objective: To determine the ability of diABZI to activate the STING pathway in a cellular context.

Methodology:

-

Cell Culture:

-

THP1-Dual™ reporter cells (InvivoGen), which contain an IRF-inducible secreted luciferase reporter gene, are cultured in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.

-

-

Compound Treatment:

-

Cells are seeded in 96-well plates.

-

diABZI is serially diluted to the desired concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

-

Luciferase Reporter Assay:

-

After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The activity of the secreted luciferase is measured using a commercially available luciferase assay system and a luminometer.

-

The EC50 value is calculated from the dose-response curve.[9]

-

-

Western Blot Analysis for Pathway Activation:

-

Cells are treated with diABZI (e.g., 100 nM) for various time points (e.g., 0, 1, 3, 6 hours).[16]

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated STING (pSTING), phosphorylated TBK1 (pTBK1), phosphorylated IRF3 (pIRF3), and total STING, TBK1, and IRF3. A loading control like β-actin or GAPDH is also used.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[5][13]

-

Cytokine Profiling

Objective: To quantify the induction of type I interferons and pro-inflammatory cytokines by diABZI.

Methodology:

-

In Vitro Cytokine Measurement (ELISA):

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are isolated and cultured.

-

Cells are treated with various concentrations of diABZI for a specified time (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentrations of cytokines such as IFN-β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's protocols.[12]

-

-

In Vitro Gene Expression Analysis (RT-qPCR):

-

Cells are treated with diABZI as described above.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

Quantitative PCR is performed using primers specific for the genes of interest (e.g., IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH).

-

The relative gene expression is calculated using the ΔΔCt method.[5][12]

-

-

In Vivo Cytokine Measurement:

-

Mice are administered diABZI via a specified route (e.g., subcutaneous or intravenous injection).

-

At various time points post-administration, blood is collected to obtain serum.

-

The serum concentrations of cytokines are measured by ELISA or a multiplex cytokine assay.[2]

-

In Vivo Tumor Efficacy Model

Objective: To evaluate the anti-tumor efficacy of diABZI in a preclinical cancer model.

Methodology:

-

Animal Model:

-

Syngeneic mouse models, such as BALB/c mice for the CT-26 colorectal carcinoma model, are commonly used.[1]

-

-

Tumor Cell Implantation:

-

A suspension of tumor cells (e.g., 1 x 10^6 CT-26 cells) is injected subcutaneously into the flank of the mice.

-

-

Treatment Regimen:

-

When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

diABZI is administered, for example, intravenously at a dose of 1.5 mg/kg on days 1, 4, and 8 post-randomization. The control group receives a vehicle.[10]

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Animal body weight is monitored as an indicator of toxicity.

-

Survival is monitored, and mice are euthanized when tumors reach a predetermined size or if they show signs of excessive morbidity.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[17]

-

Visualizations: Pathways and Workflows

STING Signaling Pathway Activation by diABZI

References

- 1. invivogen.com [invivogen.com]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]

- 4. mdpi.com [mdpi.com]

- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

diABZI Binding Affinity to Human vs. Murine STING: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and activation potency of the synthetic STING agonist diABZI towards human and murine STING (Stimulator of Interferon Genes). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in immunology and oncology.

Executive Summary

diABZI is a potent, non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated significant anti-tumor activity in preclinical models. Unlike early STING agonists such as DMXAA, which shows strong species selectivity for murine STING, diABZI activates both human and murine STING pathways. This cross-reactivity is crucial for the translation of preclinical findings to clinical applications. This guide consolidates available data on the binding and activation of diABZI, highlighting a comparable cellular potency between human and murine STING, though with some nuances depending on the specific analog and cell type. While direct biophysical binding data for murine STING is not prominently available in the reviewed literature, cellular activity assays consistently show nanomolar efficacy in both species.

Quantitative Data Summary: diABZI-STING Interaction

The following tables summarize the available quantitative data for the interaction of diABZI and its analogs with human and murine STING.

Table 1: Cellular Activation Potency (EC50)

The half-maximal effective concentration (EC50) from cell-based assays is a functional measure of potency, reflecting not only binding affinity but also cell permeability and downstream signaling efficiency.

| Agonist | Species | Cell Line / System | Assay Readout | EC50 Value | Citation(s) |

| diABZI | Human | THP-1 Reporter Cells | IRF Luciferase | 13 nM | [1] |

| diABZI | Human | - | - | 130 nM | [2] |

| diABZI-amine | Human | THP1-Dual Reporter Cells | IRF Luciferase | 0.144 nM | |

| diABZI | Murine | RAW264.7 Reporter Cells | IRF Luciferase | Similar potency to human | [1] |

| diABZI | Murine | - | - | 186 nM | [2] |

| diABZI-amine | Murine | Primary Splenocytes | IFN-β ELISA | 170 nM (0.17 µM) |

Note: The term "diABZI" may refer to different specific compound numbers in literature (e.g., compound 3). Variations in experimental conditions and cell types can contribute to differences in reported EC50 values.

Table 2: Direct Binding Affinity (Kd)

The dissociation constant (Kd) is a direct measure of binding affinity, with lower values indicating a stronger interaction. Currently, robust Kd data for diABZI with murine STING is limited in the public domain.

| Agonist | Species | STING Variant | Method | Kd Value | Citation(s) |

| diABZI agonist-3 | Human | R232 | SPR | 0.05 nM | |

| diABZI (compound 3) | Human | Wild Type | ITC | ~527 nM | |

| diABZI | Murine | Wild Type | - | Not Found | - |

Note: The significant difference in reported Kd values for human STING may be attributable to the use of different diABZI analogs, STING protein constructs (e.g., common variants like R232), and biophysical techniques (Surface Plasmon Resonance vs. Isothermal Titration Calorimetry).

Signaling and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the STING signaling pathway and typical experimental workflows for assessing diABZI activity.

The cGAS-STING Signaling Pathway

Experimental Workflow: Cellular STING Activation Assay

Logical Diagram: diABZI Activation of Human vs. Murine STING

References

downstream signaling pathways activated by diABZI STING agonist-1

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by diABZI STING Agonist-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. The synthetic, non-cyclic dinucleotide STING agonist, dimeric aminobenzimidazole (diABZI), has emerged as a potent activator of this pathway, demonstrating significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the downstream signaling cascades initiated by diABZI, presenting key quantitative data, detailed experimental protocols for assessing pathway activation, and visual diagrams to elucidate the complex molecular interactions.

The Core diABZI-STING Signaling Cascade

diABZI initiates a well-defined signaling cascade upon entering the cell. As a small molecule, it can diffuse across cell membranes to access its target, the STING protein, which is primarily localized to the endoplasmic reticulum (ER).[2] The activation of STING by diABZI leads to the induction of Type I interferons (IFNs) and other pro-inflammatory cytokines through the activation of the TBK1-IRF3 and NF-κB signaling axes.[3][4][5]

The sequence of events is as follows:

-

Binding and Activation: diABZI binds directly to the STING protein dimer in its ER-resident state.[2]

-

Conformational Change and Trafficking: This binding induces a conformational change, leading to STING oligomerization and its translocation from the ER to the Golgi apparatus.[2][6][7]

-

TBK1 Recruitment and Phosphorylation: In the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][7][8] TBK1 then phosphorylates itself (autophosphorylation), the C-terminal tail of STING, and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][8][9][10]

-

IRF3 Activation: Phosphorylated IRF3 (p-IRF3) dissociates from the STING-TBK1 complex, dimerizes, and translocates into the nucleus.[5]

-

NF-κB Activation: Concurrently, STING activation also promotes the activation of the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (p65/RelA) to translocate into the nucleus.[3][5][11]

-

Transcriptional Response: Within the nucleus, p-IRF3 and NF-κB work in concert to induce the transcription of a wide array of genes, most notably Type I interferons (IFNB1, IFNAs) and pro-inflammatory cytokines (TNF, IL6).[3][11][12][13]

Figure 1: The canonical STING signaling pathway activated by diABZI.

Quantitative Analysis of Pathway Activation

The activation of the STING pathway by diABZI is rapid and transient.[10] Phosphorylation of key signaling molecules is detectable within an hour, with gene expression peaking around six hours post-stimulation.[2][7][10]

| Parameter | Cell Type / Model | Observation | Peak Time | Reference(s) |

| Protein Phosphorylation | ||||

| p-STING (S366) | Human Respiratory Cells | Rapid phosphorylation and subsequent degradation observed. | ~2 hours | [10] |

| p-TBK1 | THP-1 Dual Cells | Phosphorylation evident within one hour. | 2-4 hours | [2][7] |

| p-IRF3 | THP-1 Dual Cells | Phosphorylation evident within one hour. | 2-4 hours | [2][7] |

| p-p65 (NF-κB) | Human Respiratory Cells | Modest increases in phosphorylation detected. | ~2 hours | [10] |

| Gene Expression (mRNA) | ||||

| IFNB1 (IFN-β) | THP-1 Dual Cells | Gene expression peaks and then returns to baseline. | ~6 hours | [2][7] |

| CXCL10 | THP-1 Dual Cells | Gene expression peaks and then returns to baseline by 24 hours. | ~6 hours | [2][7] |

| IL6, TNF | THP-1 Dual Cells | Expression is somewhat prolonged compared to IFNB1 but returns to baseline by 24 hours. | 6-12 hours | [2][7] |

| Potency (EC50) | N/A | |||

| IFN-β Secretion | Human PBMCs | Dose-dependent activation of STING leading to IFN-β secretion. | N/A | [14] |

| IFN-β Production | Murine Splenocytes | EC50 for diABZI-amine was determined to be approximately 2.24 µM. | N/A | [2] |

| IRF3 Signaling | THP-1 Cells | EC50 for diABZI-amine was determined to be approximately 60.9 nM. | N/A | [2] |

| Antiviral Activity | ||||

| SARS-CoV-2 Inhibition | Calu-3 Cells | diABZI treatment led to an approximate 1,000-fold reduction in viral RNA levels. | 24-48 hours | [4] |

Secondary Signaling and Cellular Outcomes

Beyond the primary cytokine and interferon response, diABZI-mediated STING activation triggers several profound cellular outcomes, including programmed cell death and modulation of the adaptive immune system.

Induction of PANoptosis

In certain contexts, hyperactivation of the STING pathway by diABZI can induce a complex form of regulated cell death known as PANoptosis.[11] This process integrates features of apoptosis, pyroptosis, and necroptosis.[11][12] The signaling can be amplified in a feedback loop where dying cells release self-DNA, which is sensed by cGAS, leading to further STING activation.[11][12]

-

Apoptosis: STING activation can lead to the cleavage of Caspase-3, a key executioner of apoptosis.[11][12]

-

Pyroptosis: Activation can also trigger inflammasome formation (e.g., via NLRP3 or AIM2), leading to the cleavage of Gasdermin D (GSDMD). Cleaved GSDMD forms pores in the cell membrane, causing lytic cell death and the release of mature IL-1β.[11][12]

-

Necroptosis: The pathway can engage the ZBP1/RIPK3/CASP8 complex, resulting in the phosphorylation of MLKL, which executes necroptotic cell death.[11][12]

Figure 2: Signaling pathways leading to PANoptosis upon diABZI stimulation.

Modulation of Adaptive Immunity

diABZI bridges the innate and adaptive immune responses, primarily by enhancing the anti-tumor functions of T cells.[3][15]

-

Enhanced T-Cell Cytotoxicity: diABZI treatment increases the production of IFN-γ in T cells, a critical cytokine for anti-tumor immunity.[3]

-

Improved Antigen Presentation: STING activation in tumor cells upregulates MHC class I expression through a STAT1-mediated signaling pathway, making them better targets for cytotoxic T lymphocytes.[3]

-

TCR Signaling Augmentation: In T cells, diABZI can enhance T-Cell Receptor (TCR) signaling, as evidenced by increased phosphorylation of key downstream molecules ZAP70 and p38.[3]

Key Experimental Methodologies

Validating the activation of STING downstream pathways requires a combination of molecular and cellular biology techniques. Below are summarized protocols for the most common assays.

Protocol: Western Blot for Pathway Phosphorylation

This method is used to detect the phosphorylation status of key signaling proteins, which is a direct indicator of pathway activation.[16][17]

Figure 3: A standard workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., THP-1 monocytes, A549 lung epithelial cells) with diABZI (e.g., 0.1-5 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).[2][10] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-15% polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies targeting p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), or p-p65 (Ser536).

-

Detection: After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize to total protein or a housekeeping protein like β-actin or GAPDH.

Protocol: RT-qPCR for Gene Expression Analysis

This technique quantifies the transcriptional upregulation of STING-dependent genes.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. journals.asm.org [journals.asm.org]

- 6. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 9. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS). | Sigma-Aldrich [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of diABZI in Activating Innate Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response. Pharmacological activation of this pathway holds immense therapeutic potential. diABZI (dimeric amidobenzimidazole) is a potent, non-nucleotide small molecule STING agonist that has demonstrated significant promise in preclinical models of cancer and infectious diseases.[1][2] This technical guide provides an in-depth overview of the mechanism of action of diABZI, its role in activating innate immune responses, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action: The STING Signaling Cascade

diABZI directly binds to the STING protein, which is predominantly localized on the endoplasmic reticulum (ER).[1][3] Unlike the natural STING ligand 2'3'-cGAMP, which induces a "closed" conformation of STING, diABZI activates STING while maintaining an "open" conformation.[2] This binding event triggers a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus.[3]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4] TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[4][5]

Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway.[5][6] This results in the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB complex (typically p65/p50) to translocate to the nucleus and induce the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and chemokines like CXCL10.[5][7][8]

The secreted type I interferons then act in an autocrine and paracrine manner, binding to the interferon-α/β receptor (IFNAR) on the cell surface.[6] This initiates the JAK-STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs) that establish an antiviral state and contribute to the activation of the adaptive immune system.[7]

Quantitative Data on diABZI Activity

The potency and efficacy of diABZI have been characterized across various cell types and experimental systems. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of diABZI

| Cell Line | Assay | Endpoint | EC50 | Reference |

| Human PBMCs | IFN-β Secretion | ELISA | 130 nM | [9] |

| THP-1 | IRF-Luciferase Reporter | Luciferase Activity | 1.89 µM | [10] |

| MDCK | Anti-influenza Virus Activity | TCID50 | 1.34 µM | [10] |

| Murine Splenocytes | IFN-β Secretion | ELISA | 0.17 ± 6.6 µM (diABZI-amine) | [11] |

Table 2: diABZI-Induced Cytokine and Gene Expression

| Cell Type/Model | diABZI Concentration | Time Point | Analyte | Fold Induction/Level | Reference |

| Murine Macrophages | 1 µM | 16 h | IFN-β | ~1500 pg/mL | [8] |

| Murine Macrophages | 1 µM | 16 h | TNF-α | ~2500 pg/mL | [8] |

| Murine Macrophages | 1 µM | 16 h | IL-6 | ~6000 pg/mL | [8] |

| T cells (HATs) | Not Specified | 3 h | IFN-β mRNA | Significant Increase | [5] |

| T cells (HATs) | Not Specified | 3 h | CXCL10 mRNA | Significant Increase | [5] |

| T cells (HATs) | Not Specified | 3 h | IL-6 mRNA | Significant Increase | [5] |

| Primary Nasal Tissues | 20 nM | 3 h | p-STING | Induced | [7] |

| Primary Nasal Tissues | 20 nM | 24 h | IFN-β | Elevated Levels | [7] |

| Primary Nasal Tissues | 20 nM | 24 h | IP-10 (CXCL10) | Elevated Levels | [7] |

| Primary Nasal Tissues | 20 nM | 24 h | IL-6 | Elevated Levels | [7] |

Table 3: In Vitro Antiviral and Antitumor Activity of diABZI

| Virus/Cancer Model | Cell Line | diABZI Concentration | Effect | Reference |

| SARS-CoV-2 | Calu-3 | Low dose | ~1,000-fold reduction in viral RNA | [12] |

| HCoV-229E | MRC-5 | Pre-treatment | Inhibition of cytopathic effect | [7] |

| Influenza A Virus (IAV) | Primary Airway Tissues | 20 nM | >1-log reduction in viral titers | [7] |

| Human Rhinovirus (HRV) | Primary Airway Tissues | 20-60 nM | Antiviral activity | [7] |

| Melanoma | Not specified | Not specified | Reduces proliferation, accelerates cell death | [13] |

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of diABZI.

In Vitro STING Activation in THP-1 Monocytes

Objective: To assess the activation of the STING pathway by diABZI through measurement of downstream signaling and cytokine production.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

diABZI (stock solution in DMSO)

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

-

Reagents for Western blotting (lysis buffer, antibodies for p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, β-actin)

-

Reagents for ELISA (kits for human IFN-β, TNF-α, IL-6)

-

Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for IFNB1, TNF, IL6, CXCL10, and a housekeeping gene like GAPDH)

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium. For some assays, differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

diABZI Stimulation: Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA). Treat cells with varying concentrations of diABZI (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 3, 6, 16, 24 hours).

-

Western Blot Analysis:

-

After stimulation (e.g., 3 hours), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total STING, TBK1, and IRF3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

-

-

ELISA:

-

After stimulation (e.g., 16-24 hours), collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines (IFN-β, TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

RT-qPCR:

-

After stimulation (e.g., 3-6 hours), lyse cells and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers for target genes and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

-

In Vivo Antitumor Efficacy Study

Objective: To evaluate the ability of systemically administered diABZI to inhibit tumor growth in a syngeneic mouse model.

Materials:

-

C57BL/6 or BALB/c mice

-

Syngeneic tumor cell line (e.g., B16.F10 melanoma, CT26 colorectal cancer)

-

diABZI (formulated for in vivo use)

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Reagents for tissue processing and immunological analysis (flow cytometry antibodies, etc.)

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 0.5 - 1 x 10^6 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., ~50-100 mm³).[3]

-

Treatment: Randomize mice into treatment groups (e.g., vehicle, diABZI). Administer diABZI systemically (e.g., intravenously or intraperitoneally) at a predetermined dose and schedule (e.g., every 3 days for 3 doses).[3]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

-

Survival Monitoring: Monitor mice for signs of toxicity and record survival. The humane endpoint is typically a tumor volume exceeding a certain size (e.g., 1500 mm³).[3]

-

Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, dendritic cells, macrophages) by flow cytometry.

Logical Relationships and Therapeutic Implications

The activation of the STING pathway by diABZI creates a powerful link between the innate and adaptive immune systems. This relationship is central to its therapeutic potential in oncology and infectious diseases.

-

Innate Activation: diABZI directly stimulates innate immune cells (macrophages, dendritic cells) and other cell types (T cells, cancer cells) to produce type I IFNs and pro-inflammatory cytokines.[5][7]

-

Bridging to Adaptive Immunity: The cytokine milieu created by STING activation, particularly the production of type I IFNs and CXCL10, is crucial for the recruitment and activation of antigen-presenting cells (APCs) like dendritic cells.[1] Activated APCs then prime and activate tumor- or virus-specific CD8+ T cells, leading to a potent adaptive immune response.[1]

-

Direct Effector Functions: The innate response itself has direct antiviral effects through the action of ISGs and can induce cell death in cancer cells.[4][13]

-

Therapeutic Outcome: The culmination of these events is the clearance of virally infected cells or the destruction of tumor cells, leading to improved outcomes in preclinical models.[1][14]

Conclusion

diABZI is a powerful tool for interrogating and harnessing the STING pathway. Its ability to potently induce a type I interferon and pro-inflammatory cytokine response translates into significant therapeutic efficacy in preclinical models of cancer and viral infections. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to explore the potential of STING agonists like diABZI in their work. Further research is ongoing to optimize the delivery and therapeutic window of diABZI and similar molecules for clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. invivogen.com [invivogen.com]

- 3. biorxiv.org [biorxiv.org]

- 4. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. news-medical.net [news-medical.net]

- 13. researchgate.net [researchgate.net]

- 14. sciencedaily.com [sciencedaily.com]

Structural Analysis of diABZI Bound to STING Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and functional interactions between the synthetic non-cyclic dinucleotide STING (Stimulator of Interferon Genes) agonist, diABZI, and the STING protein. This document outlines the key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and development in STING-targeted therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding and activity of diABZI and its analogs on the STING protein.

Table 1: Binding Affinity and Potency of diABZI and Analogs

| Compound | Target Species | Assay Type | Value | Reference |

| diABZI | Human | EC50 (IFN-β in PBMCs) | 130 nM | [1] |

| diABZI | Mouse | EC50 (IFN-β) | 186 nM | [1] |

| diABZI-amine | Human | Kd (ITC) | ~70 nM | [2] |

| diABZI-amine | Human | EC50 (IRF Reporter) | 0.144 ± 0.149 nM | [2] |

| diABZI-V/C-DBCO | Human | EC50 (IRF Reporter) | 1.47 ± 1.99 nM | [2] |

| diABZI-V/C-DBCO | Mouse | EC50 (IFN-β ELISA) | 7.7 ± 0.05 µM | [2] |

Table 2: Structural Details of diABZI-STING Complex (PDB: 8STH)

| Parameter | Value | Reference |

| Resolution | 1.97 Å | [3] |

| R-Value Free | 0.247 | [3] |

| R-Value Work | 0.204 | [3] |

| Key Interacting Residues | ||

| Hydrogen Bonds | S162, S241, T263 | [4] |

| Aromatic/Hydrophobic Interactions | Y163, Y167, Y240 | [4] |

Structural Insights into the diABZI-STING Complex

The crystal structure of diABZI in complex with the C-terminal domain (CTD) of human STING (PDB ID: 8STH) reveals a unique binding mode compared to the natural ligand cGAMP.[3] Unlike cGAMP, which induces a "closed" conformation of the STING dimer, diABZI binding stabilizes an "open" conformation.[5]

The diABZI molecule, a symmetric dimer of two amidobenzimidazole (ABZI) moieties, sits (B43327) in the cGAMP binding pocket. The interaction is stabilized by a series of hydrogen bonds and hydrophobic interactions. Key residues involved in hydrogen bonding include Ser162, Ser241, and Thr263.[4] The aromatic rings of diABZI are involved in pi-stacking and other hydrophobic interactions with Tyr163, Tyr167, and Tyr240.[4] This network of interactions confers the high affinity and specificity of diABZI for the STING protein.

Signaling Pathway and Experimental Workflows

STING Signaling Pathway Activated by diABZI

The binding of diABZI to STING initiates a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines.

Experimental Workflow for Structural and Functional Analysis

The following diagram illustrates a typical workflow for the structural and functional characterization of the diABZI-STING interaction.

Detailed Experimental Protocols

Human STING C-Terminal Domain (CTD) Expression and Purification

This protocol is adapted from methodologies used for structural studies of STING.

-

Expression:

-

The cDNA encoding the human STING CTD (residues 139-379) is cloned into a bacterial expression vector, such as pET-SUMO, which includes an N-terminal His6-SUMO tag for purification.

-

The plasmid is transformed into E. coli BL21(DE3) cells.

-

Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Cells are harvested by centrifugation.

-

-

Purification:

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lysed by sonication.

-

The lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged STING CTD is loaded onto a Ni-NTA affinity column.

-

The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

The His6-SUMO tag is cleaved by incubation with a SUMO protease (e.g., ULP1) during overnight dialysis against a low-imidazole buffer.

-

The cleaved tag and protease are removed by passing the protein solution over a second Ni-NTA column.

-

The flow-through containing the untagged STING CTD is collected and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Fractions containing pure, monomeric STING CTD are pooled and concentrated.

-

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the diABZI-STING interaction.

-

Sample Preparation:

-

Purified STING CTD is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

diABZI is dissolved in the same dialysis buffer to ensure no buffer mismatch. A small amount of DMSO may be used for initial solubilization, with the final concentration matched in both protein and ligand solutions.

-

Typical concentrations are 10-20 µM STING CTD in the sample cell and 100-200 µM diABZI in the syringe.

-

-

ITC Experiment:

-

The experiment is performed on an ITC instrument (e.g., MicroCal PEAQ-ITC) at 25°C.

-

An initial injection of 0.4 µL is made to remove any air from the syringe tip, and this data point is typically discarded.

-

A series of 19-20 injections of 2 µL of diABZI solution are titrated into the STING CTD solution at 150-second intervals.

-

The heat change upon each injection is measured.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of diABZI to STING.

-

The resulting binding isotherm is fitted to a one-site binding model to determine the Kd, ΔH, and n.

-

Co-crystallization and X-ray Diffraction

This protocol outlines the general steps for obtaining the crystal structure of the diABZI-STING complex.

-

Complex Formation:

-

Purified STING CTD is concentrated to approximately 10 mg/mL.

-

diABZI is added to the protein solution at a 2- to 5-fold molar excess.

-

The mixture is incubated on ice for at least 1 hour to allow complex formation.

-

-

Crystallization:

-

The STING-diABZI complex is subjected to crystallization screening using the sitting-drop vapor diffusion method at 20°C.

-

Crystallization drops are set up by mixing equal volumes of the protein-ligand complex and the reservoir solution.

-

Crystals are typically grown in conditions containing polyethylene (B3416737) glycol (PEG) as a precipitant.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined STING structure as a search model.

-

The diABZI molecule is built into the electron density map, and the structure is refined.

-

IFN-β Reporter Assay

This cell-based assay measures the functional activity of diABZI in inducing STING-dependent signaling.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates.

-

Cells are co-transfected with an IFN-β promoter-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). A plasmid expressing human STING is also co-transfected as HEK293T cells have low endogenous STING expression.

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with a serial dilution of diABZI or vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 18-24 hours of incubation, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

The fold induction of the IFN-β promoter activity is calculated relative to the vehicle-treated cells.

-

The EC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.

-

References

- 1. rcsb.org [rcsb.org]

- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

diABZI STING agonist-1 trihydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of diABZI STING agonist-1 trihydrochloride, a potent, non-nucleotide activator of the Stimulator of Interferon Genes (STING) pathway.

Chemical Properties and Structure

This compound is a novel, small-molecule amidobenzimidazole (ABZI) derivative designed as a selective agonist for the STING receptor.[1][2] Its development arose from high-throughput screening to find non-nucleotide ligands that could compete with the natural STING ligand, 2'3'-cGAMP.[1][3] The structure of diABZI is a single dimeric ligand created by linking two ABZI molecules, a design that leverages the symmetrical nature of the STING dimer and significantly enhances binding affinity.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 2138299-34-8 | [1][2][4][5][6] |

| Molecular Formula | C₄₂H₅₁N₁₃O₇ · 3HCl | [1][5] |

| Molecular Weight | 959.3 g/mol | [1][7] |

| Appearance | Crystalline solid, white to yellow in color | [2][4][7] |

| Purity | ≥95% (UHPLC) | [1] |

| Solubility | - Water: 2 mg/mL[1], 25 mg/mL (with ultrasound)[2][8] - DMSO: 50 mg/mL[4][5][7], 90 mg/mL (with ultrasound)[2][8] | |

| Storage | Store at -20°C | [4][7] |

Table 2: Structural and Identification Data

| Identifier | Value | References |

| IUPAC Name | 1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | [7] |

| Canonical SMILES | O=C(C1=CC(C)=NN1CC)NC2=NC3=CC(C(N)=O)=CC(OC)=C3N2C/C=C/CN4C5=C(OCCCN6CCOCC6)C=C(C(N)=O)C=C5N=C4NC(C7=CC(C)=NN7CC)=O.Cl.Cl.Cl | [2] |

| InChI Key | CKESNWHACHILIV-BILRHTGOSA-N | [3][5] |

Mechanism of Action and Signaling Pathway

diABZI functions as a potent STING agonist.[3] Upon entering the cell, it binds directly to the STING protein, which is predominantly located on the endoplasmic reticulum.[3][9] Unlike natural cyclic dinucleotide (CDN) ligands that require STING to adopt a "closed" conformation for activation, diABZI uniquely activates STING while maintaining an "open" conformation.[1][3] This distinct activation mechanism may contribute to its enhanced cellular potency.[3]

Binding of diABZI induces STING dimerization and a conformational change that triggers the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1).[3][7] Activated TBK1 then phosphorylates the Interferon Regulatory Factor 3 (IRF3).[3][7] Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of Type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and TNF.[3][4][7] This cascade initiates a powerful innate immune response, bridging to an adaptive immune response, which is crucial for its therapeutic effects in oncology and infectious diseases.[3][10]

Experimental Protocols & Methodologies

The biological activity and therapeutic potential of diABZI have been validated through various in vitro and in vivo experimental models.

-

Human PBMC IFN-β Secretion Assay:

-

Objective: To determine the potency (EC₅₀) of diABZI in inducing a Type I interferon response in human immune cells.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. The cells are then treated with serial dilutions of diABZI. After a specified incubation period, the supernatant is collected, and the concentration of secreted IFN-β is quantified using an enzyme-linked immunosorbent assay (ELISA). The EC₅₀ value is calculated from the resulting dose-response curve. An EC₅₀ of 130 nM for human PBMCs has been reported.[2][5]

-

-

Antiviral Activity in Human Airway Epithelial Cells:

-

Objective: To assess the ability of diABZI to inhibit viral replication.

-

Methodology: Primary human bronchial airway epithelial cells are cultured in an air-liquid interface system to form a differentiated epithelium. The cells are pre-treated with diABZI or a vehicle control before being infected with viruses such as SARS-CoV-2.[4][11] Viral replication is quantified at various time points post-infection by measuring viral RNA levels in the cell lysate or supernatant via RT-qPCR.[4][5] diABZI has been shown to potently inhibit the replication of SARS-CoV-2 and other coronaviruses in this model.[4][12][13]

-

-

Syngeneic Mouse Model of Colorectal Cancer (CT26):

-

Objective: To evaluate the anti-tumor efficacy of systemically administered diABZI.

-

Methodology: BALB/c mice are subcutaneously implanted with CT26 colorectal tumor cells. Once tumors reach a specified volume (e.g., ~100 mm³), mice are treated with diABZI (e.g., 1.5 mg/kg or 3 mg/kg) or a vehicle control via intravenous injection on an intermittent dosing schedule (e.g., days 1, 4, and 8).[2][14] Key endpoints include monitoring tumor volume over time and overall survival.[2][4][14] Results have shown that diABZI treatment leads to significant tumor growth inhibition and improved survival.[2][4][14]

-

-

SARS-CoV-2 Infection Model (K18-hACE2 Transgenic Mice):

-

Objective: To determine the protective efficacy of diABZI against SARS-CoV-2 infection in vivo.

-

Methodology: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection.[11][15] Mice are administered diABZI intranasally either before (prophylactic) or after (therapeutic) infection with SARS-CoV-2.[15][16] Efficacy is assessed by monitoring body weight, survival rates, and viral load in the lungs. Studies have demonstrated that diABZI confers complete protection from severe disease and lethality.[15][16]

-

References

- 1. invivogen.com [invivogen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. This compound | 2138299-34-8 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. Buy diABZI STING agonist-1 (trihydrochloride) (EVT-12602257) [evitachem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | STING Agonist | TargetMol [targetmol.com]

- 15. A diamidobenzimidazole STING agonist protects against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

A Technical Guide to the Cellular Uptake and Intracellular Localization of diABZI

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and intracellular localization of diABZI, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist. Understanding these fundamental processes is critical for the development of diABZI and its derivatives as therapeutics in immuno-oncology and for infectious diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the associated biological pathways and workflows.

Cellular Uptake of diABZI

The entry of diABZI into cells is dependent on its molecular form. As a small molecule, diABZI can passively diffuse across the cell membrane. However, when conjugated to large, hydrophilic macromolecules to improve its pharmacological properties, the primary mechanism of cellular entry shifts to endocytosis.[1][2][3]

Mechanisms of Uptake

-

Passive Diffusion (Small Molecule diABZI): Due to its physicochemical properties, unconjugated diABZI can cross the plasma membrane to access the cytosol directly.[1] Evidence for this includes the observation that cellular uptake of a fluorescently labeled small molecule diABZI analog (diABZI-sCy5) is only partially inhibited at 4°C, a condition that blocks active transport processes.[1]

-

Endocytosis (Macromolecular diABZI Conjugates): Larger constructs, such as diABZI conjugated to polymers like dimethylacrylamide (diABZI-DMA), are internalized via active endocytic pathways.[1][2][3] This is strongly supported by flow cytometry data showing that the uptake of a Cy5-labeled diABZI-DMA conjugate is completely inhibited at 4°C.[1] These conjugates are often trafficked to endolysosomal compartments.[3]

Quantitative Analysis of Cellular Uptake

The following table summarizes quantitative findings related to the cellular uptake of diABZI and its conjugates from the reviewed literature.

| Compound | Cell Line | Assay | Key Findings | Reference |

| diABZI-DMA-Cy5 | THP1 Dual | Flow Cytometry | Uptake is entirely inhibited at 4°C, indicating dependence on an active endocytic process. | [1] |

| diABZI-sCy5 | THP1 Dual | Flow Cytometry | Uptake is only partially inhibited at 4°C. | [1] |

| diABZI-V/C-DBCO | THP1-Dual reporter cells | IRF-luciferase reporter assay | EC50 of 1.47 ± 1.99 nM. | [4] |

| diABZI-amine | THP1-Dual reporter cells | IRF-luciferase reporter assay | EC50 of 0.144 ± 0.149 nM. | [4] |

| diABZI-V/C-DBCO | Primary murine splenocytes | IFN-β ELISA | EC50 of 7.7 ± 0.05 μM. | [4] |

| diABZI-amine | Primary murine splenocytes | IFN-β ELISA | EC50 of 0.17 ± 6.6 μM. | [4] |

Intracellular Localization and STING Activation

Following cellular entry, diABZI must localize to the endoplasmic reticulum (ER) to bind and activate STING.[1][5]

Subcellular Distribution

-

Endoplasmic Reticulum (ER): STING is predominantly a transmembrane protein of the ER.[1] Both small molecule diABZI and macromolecular conjugates have been shown to colocalize with the ER.[1][2][3] Intriguingly, even endocytosed macromolecular diABZI conjugates can reach the ER, suggesting the involvement of intracellular trafficking processes that move cargo from endosomes to the ER.[1][2][3]

-

Endolysosomes: Macromolecular diABZI conjugates that enter via endocytosis show significant colocalization with lysosomal markers (e.g., LysoTracker™), indicating trafficking through the endolysosomal pathway.[1]

-

Perinuclear Foci: Upon activation by diABZI, STING undergoes phosphorylation and accumulates in perinuclear foci.[6] This translocation is a hallmark of STING activation.

The diABZI-STING Signaling Cascade

diABZI activates STING by binding to its ligand-binding domain, which, unlike cyclic dinucleotides, stabilizes an "open lid" conformation.[1][7] This initiates a downstream signaling cascade, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.

Caption: The diABZI-induced STING signaling pathway.

Experimental Protocols

This section outlines the general methodologies employed to study the cellular uptake and localization of diABZI.

Cellular Uptake Assays

Objective: To quantify the internalization of diABZI or its conjugates into cells.

Method: Flow Cytometry

-

Cell Preparation: Plate cells (e.g., THP-1 monocytes) at a suitable density and allow them to adhere or stabilize in culture.

-

Labeling: Utilize a fluorescently labeled diABZI analog (e.g., diABZI-Cy5).

-

Treatment: Incubate the cells with the fluorescent diABZI compound at a specific concentration (e.g., 5 µM) for various time points. For inhibition studies, pre-incubate cells at 4°C before adding the compound to assess the role of active transport.[1]

-

Washing: After incubation, wash the cells thoroughly with cold PBS to remove any unbound compound.

-

Data Acquisition: Detach the cells (if adherent) and analyze them using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., APC for Cy5).

-

Analysis: Quantify the mean fluorescence intensity (MFI) to determine the extent of cellular uptake. Compare MFI between different conditions (e.g., 37°C vs. 4°C) to infer the uptake mechanism.

Intracellular Localization Studies

Objective: To visualize the subcellular distribution of diABZI and its colocalization with specific organelles.

Method: Confocal Fluorescence Microscopy

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

-

Treatment: Treat cells with a fluorescently labeled diABZI analog as described for the uptake assay.

-

Organelle Staining: Following treatment, incubate cells with specific fluorescent dyes to label organelles of interest. For example:

-

Endoplasmic Reticulum: Use ER-Tracker™ Red.

-

Lysosomes: Use LysoTracker™ Red.[1]

-

Nucleus: Use a nuclear stain like DAPI.

-

-

Fixation and Mounting: Fix the cells (e.g., with 4% paraformaldehyde), wash, and mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the diABZI fluorophore and the organelle trackers.

-

Analysis: Analyze the images for colocalization between the diABZI signal and the organelle markers. Quantitative analysis can be performed using metrics like Manders' or Pearson's correlation coefficients.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for investigating diABZI's cellular uptake and localization.

Caption: Experimental workflow for diABZI uptake and localization.

Conclusion

The cellular uptake of diABZI is multifaceted, with small molecules capable of passive diffusion and macromolecular conjugates relying on endocytosis. Despite different entry routes, diABZI localizes to the endoplasmic reticulum to activate the STING signaling pathway, a critical event for initiating an innate immune response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and modulate these processes, optimizing the design and delivery of diABZI-based immunotherapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Macromolecular Diamidobenzimidazole Conjugates Activate STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macromolecular Diamidobenzimidazole Conjugates Can Activate Stimulator of Interferon Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

diABZI-induced conformational changes in the STING protein

An In-depth Technical Guide on diABZI-Induced Conformational Changes in the STING Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. The synthetic non-cyclic dinucleotide agonist, dimeric amidobenzimidazole (diABZI), has emerged as a powerful activator of STING, demonstrating significant therapeutic potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the molecular interactions between diABZI and the STING protein, with a particular focus on the unique conformational changes induced upon binding. We will delve into the quantitative aspects of this interaction, detail the key experimental methodologies used to study this phenomenon, and visualize the associated signaling pathways and experimental workflows.

Introduction to STING and the Agonist diABZI

The STING protein is a transmembrane protein primarily localized in the endoplasmic reticulum (ER). It functions as a critical adaptor protein in the cytosolic DNA sensing pathway. Upon activation, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus, where it recruits and activates TANK Binding Kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines. This signaling cascade is pivotal for the host's defense against viral and bacterial infections and plays a crucial role in anti-tumor immunity.

diABZI is a potent, non-nucleotide small molecule agonist of STING. It was designed as a dimeric version of an amidobenzimidazole-based compound to synergize its binding to the two symmetry-related binding pockets of the STING dimer.[1] This design resulted in a compound with significantly enhanced binding affinity and cellular potency compared to the natural STING ligand, 2'3'-cGAMP.[2] The ability of diABZI to be systemically administered and its potent anti-tumor activity in preclinical models have made it a subject of intense research and clinical development.[1]

diABZI-Induced Conformational Changes in STING

The activation of STING is intrinsically linked to a series of profound conformational changes. While the natural ligand 2'3'-cGAMP induces a "closed lid" conformation of the STING dimer, diABZI binding results in a distinct "open lid" conformation.[3][4]

In its inactive state, the STING dimer is in an open conformation. Upon binding of 2'3'-cGAMP, the ligand-binding domain (LBD) of STING undergoes a significant conformational change, with a "lid" region closing over the binding pocket to secure the ligand. This is coupled with a 180° rotation of the LBD relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers, a crucial step for downstream signaling.[5][6]

In contrast, structural studies have revealed that diABZI activates STING while maintaining an "open lid" conformation of the LBD.[3][4] Despite this difference, diABZI binding still induces the necessary conformational changes for STING activation, including the dimerization and subsequent activation of the downstream signaling cascade. The 7-position of the benzimidazole (B57391) in diABZI extends out of the binding pocket, providing a site for chemical modification without disrupting STING binding.[3] This feature has been exploited for the development of antibody-drug conjugates and other targeted delivery strategies.

Figure 1: Conformational states of the STING dimer.

Quantitative Analysis of diABZI-STING Interaction

The potency of diABZI is reflected in its strong binding affinity for STING and its low nanomolar effective concentrations for inducing downstream signaling. The following table summarizes key quantitative data for diABZI's interaction with STING.

| Parameter | Species | Cell Line/System | Value | Reference(s) |

| EC50 (IFN-β Induction) | Human | PBMCs | 130 nM | [2][7] |

| EC50 (IFN-β Induction) | Mouse | - | 186 nM | [7][8] |

| EC50 (IRF Reporter) | Human | THP1-Dual Cells | 13 nM | [9] |

| EC50 (IRF Reporter) | Human | THP1-Dual Cells | 0.144 ± 0.149 nM (diABZI-amine) | [10] |

| EC50 (IFN-β ELISA) | Mouse | Splenocytes | 0.17 ± 6.6 µM (diABZI-amine) | [10] |

| Binding Affinity | - | - | >1000-fold higher than monomeric ABZI | [2] |

diABZI-Activated STING Signaling Pathway

Upon binding of diABZI, STING undergoes dimerization and activation, initiating a downstream signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This pathway is central to the generation of an anti-tumor and anti-viral immune response.

Figure 2: diABZI-induced STING signaling pathway.

Key Experimental Methodologies

A variety of in vitro and in vivo assays are employed to characterize the effects of diABZI on STING activation and downstream signaling. Below are detailed protocols for some of the most common and critical experiments.

STING Activation Reporter Assay

This cell-based assay is used to quantify the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

-

Cell Line: THP1-Dual™ cells (InvivoGen) or HEK293T cells co-transfected with a STING expression vector and an ISRE-luciferase reporter plasmid.[11][12]

-

Protocol:

-

Seed cells in a 96-well plate at a density of approximately 40,000 cells per well and incubate overnight.[12]

-

Prepare serial dilutions of diABZI in cell culture medium.

-

Treat the cells with the diABZI dilutions and include a vehicle control (e.g., DMSO).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[11][12]

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[11]

-

Calculate the EC50 value by plotting the luciferase activity against the log of the diABZI concentration.

-

Western Blotting for Phosphorylated Signaling Proteins

Western blotting is used to detect the phosphorylation of key proteins in the STING signaling pathway, providing direct evidence of pathway activation.

-

Protocol:

-

Seed cells (e.g., THP1 or bone marrow-derived macrophages) in a 6-well plate and grow to 70-80% confluency.

-

Treat cells with diABZI at a concentration known to induce a strong response (e.g., 1 µM) for various time points (e.g., 0, 1, 3, 6 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and a loading control (e.g., β-actin) overnight at 4°C.[13][14][15]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to measure the upregulation of interferon-stimulated genes (ISGs) as a downstream consequence of STING activation.

-

Protocol:

-

Treat cells with diABZI as described for the western blotting protocol.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for target genes such as IFNB1 and CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[16][17]

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.

-

Figure 3: Experimental workflow for studying diABZI's effect on STING.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of proteins and protein complexes in their near-native state, providing direct visualization of conformational changes.

-

Protocol Outline:

-

Protein Purification: Purify the STING protein to a high degree of homogeneity (>99%).[18]

-

Complex Formation: Incubate the purified STING protein with diABZI to form the complex.

-

Grid Preparation and Vitrification: Apply a small volume (3-4 µL) of the protein complex solution to a glow-discharged EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the protein structure in a layer of amorphous ice.[18][19]

-

Data Collection: Collect a large dataset of images of the vitrified sample using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Process the images to select individual particle projections, align them, and reconstruct a 3D model of the diABZI-STING complex.[5][6]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature.

-

Protocol Outline:

-

Cell Treatment: Treat intact cells with diABZI or a vehicle control.[20][21]

-

Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.[20][21]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[20][21]

-

Detection: Detect the amount of soluble STING protein remaining at each temperature using western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the diABZI-treated samples compared to the control indicates target engagement.

-

Conclusion and Future Directions

diABZI is a highly potent STING agonist that induces a unique "open lid" conformational change in the STING protein upon binding. This leads to the activation of the STING signaling pathway and the production of a robust type I interferon response. The detailed understanding of the diABZI-STING interaction, facilitated by the experimental techniques outlined in this guide, is crucial for the ongoing development of STING-based therapeutics. Future research will likely focus on leveraging the structural insights of the diABZI-STING complex to design next-generation agonists with improved pharmacokinetic properties and enhanced therapeutic efficacy for the treatment of cancer and infectious diseases. The development of novel diABZI derivatives and drug delivery systems also holds great promise for targeted activation of the STING pathway in specific tissues or cell types, thereby maximizing therapeutic benefit while minimizing potential systemic toxicities.

References

- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]

- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

early high-throughput screening for non-nucleotide STING agonists

An In-depth Technical Guide to Early High-Throughput Screening for Non-Nucleotide STING Agonists

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in immuno-oncology, aiming to enhance the body's innate immune response against tumors.[1][2][3] While initial efforts focused on cyclic dinucleotide (CDN) mimics of the endogenous ligand 2'3'-cGAMP, attention has increasingly shifted towards the discovery of non-nucleotide small-molecule agonists.[1][4] These molecules may offer improved pharmacokinetic properties, such as oral bioavailability, and potentially a more favorable therapeutic window.[3][4] High-Throughput Screening (HTS) is a critical technology in this endeavor, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic candidates.[5][6][7] This guide provides a detailed overview of the core principles, experimental protocols, and data interpretation for the HTS-based discovery of non-nucleotide STING agonists.

The STING Signaling Pathway

The STING pathway is a central component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage.[2][8][9] In its resting state, STING is a transmembrane protein located in the endoplasmic reticulum (ER).[10][11] The canonical activation cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA).[9][12] This binding activates cGAS to synthesize the second messenger 2',3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[8][12]